N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-22(2)15(14-5-4-8-23(14)3)12-20-18(24)19(25)21-13-6-7-16-17(11-13)27-10-9-26-16/h4-8,11,15H,9-10,12H2,1-3H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOISJQHKLGAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is associated with various pharmacological properties. The molecular formula is , and it has garnered interest in medicinal chemistry due to its diverse biological activities.
Pharmacological Properties
The 2,3-dihydrobenzo[b][1,4]dioxin structure is known for its diverse biological activities, which include:
- Antimicrobial Activity : Compounds containing the benzodioxane structure have shown potential in combating various microbial infections.
- Antioxidant Properties : These compounds can neutralize free radicals, suggesting a role in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that derivatives of this structure may exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
Interaction Studies
In silico molecular docking studies have indicated that this compound interacts favorably with several biological targets. Notable findings include:
- Binding Affinity : The compound shows promising binding interactions with enzymes such as alpha-glucosidase and acetylcholinesterase. These interactions suggest potential applications in treating conditions like diabetes and Alzheimer's disease.
Case Studies
Several studies have explored the biological activity of related compounds. For example:
- A study by Vazquez et al. demonstrated that a similar benzodioxane derivative exhibited anti-inflammatory activity, highlighting the importance of structural modifications for optimizing therapeutic effects .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various pathogens. |
| Antioxidant | Ability to reduce oxidative stress through free radical scavenging. |
| Anti-inflammatory | Significant reduction in inflammation markers in vitro and in vivo models. |
| Enzyme Inhibition | Interaction with alpha-glucosidase and acetylcholinesterase suggests potential therapeutic uses. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Benzodioxane Moiety : Utilizing precursors that can undergo cyclization reactions to form the benzodioxane structure.
- Oxalamide Formation : Reaction of the benzodioxane derivative with appropriate amines to introduce the oxalamide functional group.
- Purification and Characterization : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure purity and confirm structural integrity.
Comparison with Similar Compounds
Structural Variants of Oxalamide Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Preparation Methods
Nitration-Reduction Pathway
Step 1 : Nitration of 1,4-benzodioxane using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C produces 6-nitro-1,4-benzodioxane.
Step 2 : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to yield the amine (87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Nitration Temp | 0–5°C |
| Reduction Catalyst | 10% Pd/C |
| Overall Yield | 74% |
Direct Amination via Buchwald-Hartwig Coupling
Employing palladium-catalyzed C–N coupling between 6-bromo-1,4-benzodioxane and ammonia equivalents:
- Catalyst : Pd(OAc)₂/Xantphos
- Base : Cs₂CO₃
- Solvent : Toluene/tert-butanol (3:1)
- Yield : 68%
Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-pyrrol-2-yl)ethylamine
Pyrrole Ring Construction
Adapting methodologies from 3,5-dimethylpyrrole synthesis:
- Condensation : Ethyl acetoacetate reacts with sodium nitrite in acetic acid to form 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate.
- N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF introduces the 1-methyl group (82% yield).
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) installs the 2-carbaldehyde group.
Reaction Scheme :
$$
\text{2,4-Dimethylpyrrole} \xrightarrow[\text{DMF, POCl}_3]{\text{Vilsmeier}} \text{1-Methyl-2-formylpyrrole} \quad (75\% \text{ yield})
$$
Ethylamine Sidechain Assembly
Mannich Reaction Protocol :
- Components : 1-Methyl-2-formylpyrrole + dimethylamine + paraformaldehyde
- Conditions : Ethanol, reflux, 12 hr
- Product : 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde (Yield: 65%)
Reductive Amination :
$$
\text{Aldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}3, \text{MeOH}} \text{Ethylamine derivative} \quad (88\% \text{ yield})
$$
Oxalamide Coupling Strategies
Oxalyl Chloride-Mediated Coupling
Procedure :
- Dissolve both amines (1:1 molar ratio) in dry THF under N₂.
- Add oxalyl chloride (2.2 eq) dropwise at -15°C.
- Warm to RT, stir 6 hr.
- Quench with saturated NaHCO₃, extract with EtOAc.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | -15°C to 25°C |
| Solvent | THF |
| Reaction Time | 6–8 hr |
| Yield | 73% |
Carbodiimide-Based Coupling
EDCl/HOBt System :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)
- Additive : Hydroxybenzotriazole (HOBt)
- Solvent : DCM
- Yield : 68%
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Route | Amine Synthesis Yield | Coupling Method | Purity (HPLC) | Total Yield |
|---|---|---|---|---|
| A | 74% | Oxalyl Chloride | 98.2% | 54% |
| B | 68% | EDCl/HOBt | 97.5% | 46% |
Key Observations :
- Oxalyl chloride coupling provides superior yields but requires stringent temperature control.
- EDCl/HOBt offers milder conditions at the expense of lower efficiency.
Characterization and Analytical Data
Spectroscopic Profile :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, pyrrole-H), 3.98 (m, 4H, OCH₂), 2.92 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Chromatographic Purity :
| Method | Column | Purity |
|---|---|---|
| HPLC | C18, 250 mm | 98.2% |
| UPLC-MS | BEH C18, 2.1 mm | 97.8% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch processes to flow chemistry:
Purification Enhancements
- Crystallization : Ethanol/water (3:1) achieves 99.5% purity after two recrystallizations.
- Chromatography : Preparative HPLC for clinical-grade material (>99.9% purity).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis involves coupling the dihydrobenzo[d][1,4]dioxin-6-amine with a substituted ethylamine via oxalyl chloride. Key optimizations include:
- Using DMAP as a catalyst in anhydrous dichloromethane under nitrogen .
- Maintaining temperatures between 0–5°C during coupling to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to ~75% .
- Monitor reaction progress with TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- 1H/13C NMR : Verify oxalamide linkages (δ 8.2–8.5 ppm for NH) and aromatic protons .
- IR spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) .
- HPLC-UV : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
- HRMS : Validate molecular weight (e.g., [M+H]+ = calculated 452.21) .
Q. How can solubility challenges be addressed for in vitro assays?
- Use the shake-flask method to determine solubility in PBS, DMSO, or ethanol .
- For low solubility, employ co-solvents (e.g., PEG 400) or cyclodextrin complexes .
- Pre-dissolve in DMSO (<0.1% final concentration) for cell-based studies to avoid cytotoxicity .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action in cancer models?
- Kinase profiling : Screen against a 50-kinase panel at 10 μM to identify targets (e.g., PI3K/Akt) .
- Apoptosis assays : Use Annexin V/PI staining in leukemia cell lines (e.g., K562) with dose escalation (0.1–100 μM) .
- siRNA knockdown : Validate target specificity by measuring caspase-3 activation post-knockdown .
- Molecular docking : Predict binding modes using AutoDock Vina with kinase crystal structures .
Q. How to resolve contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., ATCC-validated), passage numbers (<20), and serum concentrations (10% FBS) .
- Replicate studies : Conduct dose-response curves in triplicate with reference controls (e.g., staurosporine for apoptosis) .
- Meta-analysis : Compare raw data for outliers using EC50 confidence intervals (95% CI) .
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Rodent models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 hr for LC-MS/MS analysis .
- Tissue distribution : Quantify compound levels in liver, brain, and kidneys post-euthanasia .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites in bile and urine .
Q. How to conduct structure-activity relationship (SAR) studies for analog development?
- Modify substituents : Replace the dimethylamino group with morpholine or piperazine to assess solubility .
- Bioisosteric replacement : Substitute the pyrrole ring with indole or thiophene .
- Evaluate analogs : Test cytotoxicity (IC50) in 3D tumor spheroids vs. monolayer cultures .
Q. What computational methods predict ADMET properties?
- SwissADME : Estimate logP (2.8), TPSA (90 Ų), and CYP450 inhibition (CYP3A4/2D6) .
- Molecular dynamics : Simulate blood-brain barrier penetration using CHARMM force fields .
- Proteomics integration : Map predicted targets to KEGG pathways (e.g., apoptosis, MAPK signaling) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
